molecular formula C14H9ClF3N3 B13042577 N-(4-Chlorophenyl)-6-(trifluoromethyl)-1H-indazol-3-amine

N-(4-Chlorophenyl)-6-(trifluoromethyl)-1H-indazol-3-amine

Cat. No.: B13042577
M. Wt: 311.69 g/mol
InChI Key: OPLSBZPFTJOKSC-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-6-(trifluoromethyl)-1H-indazol-3-amine is a chemical compound characterized by the presence of a chlorophenyl group and a trifluoromethyl group attached to an indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chlorophenyl)-6-(trifluoromethyl)-1H-indazol-3-amine typically involves the reaction of 4-chloroaniline with 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the chlorine or trifluoromethyl groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-Chlorophenyl)-6-(trifluoromethyl)-1H-indazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-6-(trifluoromethyl)-1H-indazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-(4-Chlorophenyl)-3-(trifluoromethyl)benzamide
  • N-(4-Chlorophenyl)acetamide

Comparison: N-(4-Chlorophenyl)-6-(trifluoromethyl)-1H-indazol-3-amine is unique due to the presence of both a chlorophenyl group and a trifluoromethyl group on an indazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it different from other similar compounds. For example, N-(4-Chlorophenyl)-3-(trifluoromethyl)benzamide lacks the indazole ring, which may result in different reactivity and biological activity.

Properties

Molecular Formula

C14H9ClF3N3

Molecular Weight

311.69 g/mol

IUPAC Name

N-(4-chlorophenyl)-6-(trifluoromethyl)-1H-indazol-3-amine

InChI

InChI=1S/C14H9ClF3N3/c15-9-2-4-10(5-3-9)19-13-11-6-1-8(14(16,17)18)7-12(11)20-21-13/h1-7H,(H2,19,20,21)

InChI Key

OPLSBZPFTJOKSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NNC3=C2C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

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